![molecular formula C6H3BrIN3 B1148812 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-92-9](/img/structure/B1148812.png)

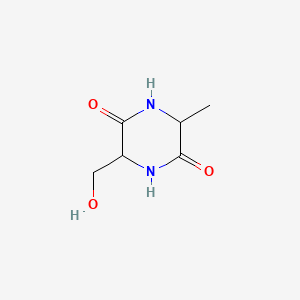

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (4BIP) is a heterocyclic compound consisting of a pyridine ring and a pyrazole ring fused together. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. 4BIP has been used in a variety of applications, including catalysis, organic synthesis, and drug development. It is also used in the synthesis of heterocyclic compounds and as a starting material for the synthesis of various organometallic complexes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a key intermediate in the synthesis of various complex polyheterocyclic compounds. Its utility in constructing new chemical entities is highlighted by its reaction with different reagents to produce a range of derivatives. For instance, it has been used to synthesize novel sulfonamide derivatives linked to various functional groups, exhibiting significant antibacterial and antioxidant properties (Hiren H. Variya, V. Panchal, G. Patel, 2019).

Chemical Synthesis and Biological Applications

The precursor, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, derived from a similar core structure, has been utilized to generate new polyheterocyclic ring systems with potential antibacterial properties. This underscores the importance of such bromo-iodo pyrazolo pyridine derivatives in the development of novel antibacterial agents (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Structural and Molecular Analysis

The detailed structural analysis of derivatives of pyrazolo[3,4-b]pyridine, including those with bromo and iodo substituents, contributes to our understanding of their chemical behavior and potential for further functionalization. This knowledge is crucial for designing compounds with desired physical, chemical, and biological properties (J. Quiroga, Jorge Trilleras, M. Hursthouse, J. Cobo, C. Glidewell, 2010).

Wirkmechanismus

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors.

Mode of Action

For instance, some pyrazolo[3,4-b]pyridines have shown inhibitory activity against certain enzymes .

Result of Action

Some pyrazolo[3,4-b]pyridines have shown significant inhibitory activity, suggesting that they may induce changes at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with various proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving TRKs, leading to changes in gene expression and cellular metabolism . In cancer cells, for instance, the compound can inhibit cell proliferation by blocking the signaling pathways that promote growth. This inhibition can lead to apoptosis or programmed cell death, making this compound a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. It interacts with enzymes such as cytochrome P450 isoforms, affecting their activity and, consequently, the metabolism of other compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Eigenschaften

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLSZIZAGABEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Norleucine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester](/img/no-structure.png)

![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)

![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)

![Methyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1148741.png)

![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)